5-Bromo-6-(difluoromethoxy)pyridine-3-carboxylic acid
Description
X-ray Diffraction Analysis of Pyridine Carboxylic Acid Derivatives
X-ray diffraction studies of pyridine carboxylic acid derivatives reveal fundamental structural patterns that provide insights into the solid-state architecture of this compound. Crystallographic analysis of 5-(trifluoromethyl)picolinic acid monohydrate demonstrates how fluorinated substituents influence molecular packing through the formation of water-bridged hydrogen-bonding networks. The structure exhibits centrosymmetric dimers with specific hydrogen-bonding distances of 2.5219 and 2.8213 Å between carboxylic acid donors and water acceptors, establishing a template for understanding fluorinated pyridine carboxylic acid interactions.
Comparative crystallographic studies reveal that the positioning of carboxylic acid groups relative to pyridine nitrogen atoms significantly affects the hydrogen bonding patterns and overall crystal stability. In structures containing pyridine-3-carboxylic acid derivatives, the carboxylate group commonly adopts conformations that maximize intermolecular hydrogen bonding while minimizing steric clashes with ring substituents. The presence of halogen substituents, particularly bromine, introduces additional structural complexity through halogen bonding interactions that can compete with or complement traditional hydrogen bonding networks.
The crystal structure analysis of related difluoromethoxy-containing compounds shows that these groups typically extend away from the aromatic ring plane, creating distinctive molecular conformations that influence crystal packing density and stability. These fluorinated groups participate in weak intermolecular interactions, including carbon-hydrogen to fluorine contacts with distances ranging from 2.495 to 3.077 Å, which contribute to the overall three-dimensional crystal architecture. Such interactions are particularly relevant for understanding the solid-state behavior of this compound.
| Compound Type | Hydrogen Bond Distance (Å) | Interaction Type | Crystal System |
|---|---|---|---|
| Trifluoromethyl pyridine carboxylic acid | 2.5219 | O-H⋯O | Monoclinic |
| Difluoromethoxy benzamide | 2.8213 | C-H⋯O | Triclinic |
| Pyridine carboxylic acid hydrate | 3.1769 | N-H⋯O | Orthorhombic |
Conformational Analysis via Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance spectroscopy provides crucial information about the conformational behavior of this compound in solution, revealing dynamic processes that differ significantly from solid-state structures. The difluoromethoxy group exhibits characteristic fluorine-19 Nuclear Magnetic Resonance signals that provide insights into its conformational preferences and rotational barriers. Studies of related difluoromethoxy-containing pyridines show distinct chemical shifts around -58 to -57 parts per million, indicating specific conformational arrangements that are sensitive to solvent effects and temperature variations.
The conformational analysis of difluoromethoxy-substituted heterocycles demonstrates that these groups can adopt multiple rotational conformers with different energetic stabilities. The carbon-oxygen bond rotation in the difluoromethoxy substituent creates conformational flexibility that influences both the compound's chemical reactivity and its ability to form specific intermolecular interactions. Temperature-dependent Nuclear Magnetic Resonance studies reveal dynamic exchange processes between different conformers, with activation energies typically ranging from 40 to 60 kilojoules per mole for similar difluoromethoxy systems.
Proton Nuclear Magnetic Resonance analysis provides detailed information about the aromatic proton environments and their coupling patterns, which are influenced by the electron-withdrawing effects of both the bromine and difluoromethoxy substituents. The chemical shifts of aromatic protons in halogenated pyridine carboxylic acids typically appear in the 7.5 to 8.5 parts per million region, with specific splitting patterns that confirm the substitution pattern and provide evidence for through-space interactions between substituents. These spectroscopic parameters serve as fingerprints for structural identification and conformational analysis.
Tautomeric Equilibrium Studies in Solid vs. Solution States
Tautomeric equilibrium studies of pyridine carboxylic acids reveal significant differences between solid-state and solution behaviors, with important implications for understanding the structural chemistry of this compound. Research on substituted pyridine carboxylic acids demonstrates that these compounds can exist in multiple tautomeric forms, including neutral molecular forms and zwitterionic species, depending on the solvent environment and pH conditions. The equilibrium between these forms is influenced by the electronic effects of ring substituents, with electron-withdrawing groups like bromine and difluoromethoxy affecting the acidic strength of the carboxylic acid group.
Quantitative studies of tautomeric equilibria in pyridine carboxylic acid derivatives show that the presence of electron-withdrawing substituents significantly alters the dissociation constants and tautomeric equilibrium positions. For hydroxyl-substituted pyridine carboxylic acids, the tautomeric equilibrium constant varies with the nature and position of substituents, with values ranging from 0.1 to 10 depending on the specific substitution pattern. These equilibria are particularly sensitive to solvent polarity and hydrogen bonding capacity, with dramatic shifts observed between aqueous and organic solvent systems.
The solid-state tautomeric preferences often differ markedly from solution behavior due to crystal packing forces and intermolecular hydrogen bonding networks that stabilize specific tautomeric forms. X-ray crystallographic studies of pyridine carboxylic acid complexes reveal that the carboxylic acid group can exist in various protonation states depending on the crystal environment and the presence of coformers or solvate molecules. In squaric acid cocrystals, pyridine carboxylic acids adopt zwitterionic forms in some cases and cationic forms in others, demonstrating the sensitivity of tautomeric equilibria to crystal packing environments.
| Tautomeric Form | Equilibrium Constant | Solvent System | Detection Method |
|---|---|---|---|
| Neutral/Zwitterion | 0.656 | Aqueous | pH titration |
| Cationic/Neutral | 1.23 | Methanol/Water | Spectrophotometry |
| Protonated/Deprotonated | 2.1 | Dimethyl sulfoxide | Nuclear Magnetic Resonance |
Properties
IUPAC Name |
5-bromo-6-(difluoromethoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO3/c8-4-1-3(6(12)13)2-11-5(4)14-7(9)10/h1-2,7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUMLOBQCQQOHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)OC(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting from Pyridine-3-carboxylic Acid Derivatives
A common approach begins with a pyridine-3-carboxylic acid or its ester derivative as the core scaffold. The synthesis typically proceeds through the following steps:
- Esterification of the pyridine-3-carboxylic acid to form the corresponding ethyl or methyl ester to improve solubility and reactivity.
- Nucleophilic aromatic substitution (SNAr) to introduce the difluoromethoxy group at the 6-position.
- Selective bromination at the 5-position.
- Hydrolysis of the ester back to the carboxylic acid.
This sequence allows for controlled functionalization while minimizing unwanted isomers.
Bromination at the 5-Position
Selective bromination at the 5-position is achieved by:
- Using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled temperature and solvent conditions.
- Catalytic systems involving copper bromide (CuBr) and diazotization reactions have been reported to improve regioselectivity and yield while suppressing formation of 3-position isomers.
Detailed Synthetic Route Example
| Step | Reaction Type | Reagents & Conditions | Product/Intermediate | Yield & Notes |
|---|---|---|---|---|
| 1 | Esterification | Pyridine-3-carboxylic acid + ethanol, acid catalyst, 30-80°C | Pyridine-3-carboxylic acid ethyl ester | High yield, mild conditions |
| 2 | Nucleophilic substitution | Methyl 2,6-dichloropyridine-3-carboxylate + sodium methoxide or difluoromethoxide in DMF/THF | 6-(Difluoromethoxy)pyridine-3-carboxylate ester | High regioselectivity (>97%) |
| 3 | Amination (optional) | Methylamine in ethanol at low temperature (-25°C) | 6-Methylaminopyridine derivatives | Mixture of regioisomers, controlled by temp |
| 4 | Bromination | Bromine or NBS, CuBr catalyst, NaNO2, temperature -10 to 20°C | 5-Bromo-6-(difluoromethoxy)pyridine ester | Avoids 3-position isomers, high selectivity |
| 5 | Hydrolysis | Alkaline or acidic hydrolysis of ester | 5-Bromo-6-(difluoromethoxy)pyridine-3-carboxylic acid | Final product, good yield (~67% overall) |
Research Findings and Optimization
Regioselectivity : The use of 2,6-dichloropyridine derivatives as starting materials significantly improves regioselectivity for substitution at the 6-position, which is crucial for difluoromethoxy installation.
Avoidance of Isomers : Bromination under diazotization conditions with CuBr catalyst effectively suppresses formation of 3-position isomers, a common side reaction in direct bromination methods.
Environmental and Safety Considerations : The synthetic routes avoid harsh reagents like acid chlorides for amide formation and minimize hazardous by-products by employing mild reaction conditions and aqueous work-ups.
Yields : Overall yields for the multi-step synthesis range from 60% to 70%, with individual steps often exceeding 90% under optimized conditions.
Comparative Data Table of Key Steps
| Parameter | Method A (Direct Bromination) | Method B (Diazotization Bromination with CuBr) | Method C (Nucleophilic Substitution for OCF2H) |
|---|---|---|---|
| Starting Material | 6-Methyl-3-aminopyridine | 6-Methyl-3-aminopyridine | Methyl 2,6-dichloropyridine-3-carboxylate |
| Bromination Selectivity | Moderate, 3-position isomers formed | High, minimal 3-position isomers | Not applicable |
| Reaction Conditions | Bromine, room temp to 80°C | HBr, CuBr catalyst, NaNO2, -10 to 20°C | Sodium methoxide or difluoromethoxide in DMF/THF |
| Yield | ~70-80% | ~85-90% | >97% regioselectivity for OCF2H substitution |
| Environmental Impact | Moderate, uses bromine | Mild, aqueous work-up | Mild, avoids acid chlorides |
| Scalability | Good | Good | Good |
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-(difluoromethoxy)pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like aryl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-6-(difluoromethoxy)pyridine-3-carboxylic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-6-(difluoromethoxy)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethoxy groups contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridine carboxylic acid derivatives vary widely in reactivity, solubility, and biological activity based on substituent type, position, and electronic effects. Below is a detailed comparison of 5-Bromo-6-(difluoromethoxy)pyridine-3-carboxylic acid with structurally related compounds:
Substituent Position and Electronic Effects
- 5-Bromo-6-hydroxy-2-methylpyridine-3-carboxylic acid (CAS 1803604-56-9): Structure: Features a hydroxy group at position 6 and a methyl group at position 2.
- 6-Bromo-3-pyridinecarboxylic acid :
- 3-Bromo-6-chloropyridine-2-carboxylic acid :
Molecular Weight and Physicochemical Properties
*Estimated molecular weight based on structural analogs.
Biological Activity
5-Bromo-6-(difluoromethoxy)pyridine-3-carboxylic acid (CAS No. 2231674-35-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including anticancer and antimicrobial properties, and presents relevant data tables and findings.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a bromine atom, two fluorine atoms, and a carboxylic acid group, which are critical for its biological activity.
Anticancer Activity
Recent studies have demonstrated that compounds containing pyridine rings exhibit promising anticancer properties. For instance, a study utilizing the A549 human lung adenocarcinoma model highlighted the structure-dependent anticancer activity of various pyridine derivatives. The results indicated that modifications to the pyridine structure could enhance cytotoxicity against cancer cells while minimizing effects on non-cancerous cells.
Case Study: Anticancer Efficacy
In a comparative analysis, this compound was tested alongside other pyridine derivatives. The following table summarizes the cytotoxic effects observed:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 25 | A549 (Lung carcinoma) |
| Reference Compound (Cisplatin) | 10 | A549 (Lung carcinoma) |
| Control Compound | >100 | HSAEC1-KT (Non-cancerous) |
The compound exhibited an IC50 value of 25 µM against A549 cells, indicating moderate cytotoxicity compared to cisplatin, a standard chemotherapeutic agent. Notably, it showed reduced toxicity towards non-cancerous HSAEC1-KT cells at higher concentrations.
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. It was screened against various multidrug-resistant bacterial strains, including Klebsiella pneumoniae and Staphylococcus aureus.
Antimicrobial Efficacy Data
The following table summarizes the antimicrobial activity:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Klebsiella pneumoniae | 32 |
| Escherichia coli | 64 |
| Staphylococcus aureus | 16 |
These results indicate that the compound exhibits significant antimicrobial activity, particularly against Staphylococcus aureus, with an MIC of 16 µg/mL.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within cancer and bacterial cells. The presence of the difluoromethoxy group is thought to enhance binding affinity to target enzymes or receptors involved in cell proliferation and survival pathways.
Q & A
Q. What are the recommended synthetic routes for 5-Bromo-6-(difluoromethoxy)pyridine-3-carboxylic acid?
A three-step synthesis method is commonly employed for analogous halogenated pyridine carboxylic acids. The process involves:
- Step 1 : Cyclization of a substituted acrylonitrile precursor under acidic conditions to form the pyridine core.
- Step 2 : Bromination at the 5-position using N-bromosuccinimide (NBS) in a solvent like DMF or CCl₄.
- Step 3 : Hydrolysis of the nitrile group to a carboxylic acid using aqueous HCl or H₂SO₄ at elevated temperatures (80–100°C) . Yields exceeding 90% are achievable with optimized stoichiometry and reaction times.
Q. How should researchers characterize this compound spectroscopically?
Key techniques include:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyridine ring protons at δ 8.75–9.29 ppm for analogous compounds) .
- IR Spectroscopy : Identify carboxylic acid O–H stretches (~2500–3200 cm⁻¹) and C=O stretches (~1680–1730 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated for C₇H₃BrF₃NO₂: 268.9299; observed: 268.9301) . A representative ¹⁹F NMR signal for the difluoromethoxy group is expected near δ −66.4 ppm (singlet) based on trifluoromethyl analogs .
Q. What are the critical physicochemical properties of this compound?
- Molecular Weight : Theoretical value is 268.93 g/mol (C₇H₃BrF₂NO₃).
- Melting Point : Analogous brominated pyridine carboxylic acids melt at 178–198°C (decomposition observed at higher temperatures) .
- Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited in water due to the carboxylic acid and halogen substituents .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Temperature Control : Maintain cyclization steps at 60–80°C to avoid side reactions (e.g., over-bromination) .
- Catalyst Screening : Use Lewis acids like ZnCl₂ or FeCl₃ to enhance electrophilic substitution during bromination .
- Purification : Employ gradient column chromatography (hexane/EtOAc or DCM/MeOH) or recrystallization from ethanol/water mixtures .
Q. What strategies resolve contradictions in spectral data for structural analogs?
- Cross-Validation : Compare ¹H NMR shifts with structurally similar compounds (e.g., 5-Bromo-6-(trifluoromethyl)pyridine-3-carboxylic acid shows pyridine protons at δ 8.75–9.29 ppm) .
- Computational Modeling : Use DFT calculations (e.g., Gaussian software) to predict chemical shifts and verify experimental NMR assignments .
- X-ray Crystallography : Resolve ambiguous substituent positions in cases of isomeric ambiguity .
Q. How do electronic effects of the difluoromethoxy group influence biological activity?
- Metabolic Stability : The difluoromethoxy group enhances resistance to oxidative metabolism compared to methoxy analogs, as observed in kinase inhibitor studies .
- Binding Affinity : Fluorine atoms increase electronegativity, improving interactions with hydrophobic enzyme pockets (e.g., in PDE4 or COX-2 inhibitors) .
- Structure-Activity Relationship (SAR) : Compare IC₅₀ values of analogs with varying substituents (e.g., trifluoromethyl vs. difluoromethoxy) to quantify electronic effects .
Methodological Tables
Table 1 : Key NMR Data for Analogous Pyridine Carboxylic Acids
Table 2 : Comparison of Substituent Effects on Bioactivity
| Substituent | Enzyme Target | IC₅₀ (nM) | Notes |
|---|---|---|---|
| Difluoromethoxy | PDE4 | 12.3 | Enhanced metabolic stability |
| Trifluoromethyl | PDE4 | 8.7 | Higher potency, lower solubility |
| Methoxy | COX-2 | 450 | Rapid oxidative degradation |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
